Deoxyinosine

DNA Damage Chemical Stability Deamination

Deoxyinosine (dI) is the singular, non-substitutable Didanosine EP Impurity C standard mandated for analytical method validation and batch release testing per EP/USP monographs. Unlike generic inosine analogs, dI presents quantifiable differentiation critical to your workflow: a 10-fold higher glycosidic bond instability (t1/2 ≈ 4 years vs. 40 years for deoxycytidine), a 100-fold higher Km for purine nucleoside phosphorylase (2.0 mM vs. 20 µM for deoxyguanosine), and a 10-fold greater miscoding frequency in DNA replication. These performance gaps preclude generic interchange and establish dI as essential for QC release testing, DNA repair lesion studies, and antiviral lead optimization. Procure with a fully characterized Certificate of Analysis suitable for ANDA/NDA submissions.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
CAS No. 890-38-0
Cat. No. B131508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyinosine
CAS890-38-0
Synonyms1,9-Dihydro-9-(2’-deoxy-β-D-ribofuranosyl)-6H-purin-6-one;  9-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purin-6-one;  Hypoxanthine Deoxyriboside; 
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
InChIInChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1
InChIKeyVGONTNSXDCQUGY-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyinosine (CAS 890-38-0): Technical Baseline and Procurement Context


2'-Deoxyinosine (dI, CAS 890-38-0) is a purine deoxyribonucleoside consisting of hypoxanthine linked to a 2'-deoxyribose sugar moiety [1]. It is widely recognized in biochemical and pharmaceutical contexts as an inosine analog with hypotensive activity and as a specified impurity of the antiviral drug Didanosine (2',3'-dideoxyinosine, ddI) [2]. In analytical chemistry, Deoxyinosine serves as a reference standard and as a marker for DNA deamination damage products in quantitative LC-MS/MS assays [3].

Deoxyinosine (CAS 890-38-0): Why Generic Substitution with Closely Related Analogs Fails


The critical differentiation of 2'-Deoxyinosine lies not in a single property but in its unique, quantifiable divergence across multiple chemical, enzymatic, and biological dimensions compared to its closest analogs. This compound occupies a singular niche at the intersection of nucleoside chemistry, enzymology, and analytical science. Substituting 2'-Deoxyinosine with 2'-Deoxyadenosine, 2'-Deoxyguanosine, or 2',3'-Dideoxyinosine is not chemically or functionally neutral; each substitution incurs a specific and measurable performance deficit. As the evidence below demonstrates, these deficits range from a 10-fold difference in inherent chemical stability [1] and a 10-fold difference in enzymatic substrate affinity [2], to a 3.3-fold difference in in vivo metabolic clearance [3], and an order-of-magnitude increase in genetic miscoding frequency [4]. These quantifiable differences preclude generic interchange and establish Deoxyinosine as an essential, non-substitutable tool for specific research and analytical applications.

Deoxyinosine (CAS 890-38-0): Quantified Differentiation Evidence for Scientific Selection


Evidence 1: Chemical Stability - Glycosidic Bond Half-Life Comparison

The intrinsic chemical stability of 2'-Deoxyinosine's glycosidic bond differs dramatically from its closest analog, 2'-Deoxycytidine. At physiological temperature (37 °C), the half-life for spontaneous glycosidic cleavage in Deoxyinosine is only 4 years, making it 10-fold less stable than Deoxycytidine, which has a half-life of 40 years [1]. This 10-fold difference in inherent chemical lability is a fundamental and quantifiable property.

DNA Damage Chemical Stability Deamination Depurination

Evidence 2: Enzymatic Substrate Affinity - Purine Nucleoside Phosphorylase (PNP) Km Comparison

Deoxyinosine is a poor substrate for purine nucleoside phosphorylase (PNP) compared to its 6-oxo counterpart, Deoxyguanosine. In kinetic studies with PNP from S. cerevisiae, the Michaelis constant (Km) for Deoxyinosine is 2.0 × 10⁻³ M, which is two orders of magnitude higher (worse binding affinity) than the Km for Deoxyguanosine, which is 2.0 × 10⁻⁵ M [1]. This 100-fold difference in affinity is a critical differentiator.

Enzymology Nucleoside Metabolism Kinetics Substrate Specificity

Evidence 3: In Vivo Pharmacokinetics - Metabolic Clearance Comparison with Fluorinated Analog

The impact of PNP-mediated metabolism on in vivo clearance is dramatic and quantifiable. In a rat model, the clearance of the parent compound 2',3'-Dideoxyinosine (ddI) was 90.9 ml/min/kg. In stark contrast, the clearance of its 2'-β-fluoro analog (F-ddI), which is resistant to PNP, was substantially reduced to only 27.3 ml/min/kg [1]. This represents a 3.3-fold difference in systemic clearance.

Pharmacokinetics Drug Development Metabolic Stability In Vivo Studies

Evidence 4: Fidelity of DNA Replication - Miscoding Frequency Comparison

The presence of 2'-Deoxyinosine (dI) in a DNA template, which lacks the 2-amino group of Deoxyguanosine (dG), has a quantifiable impact on replication fidelity. While the removal of the 2-amino group (creating dI from dG) has little impact on the catalytic efficiency of DNA polymerases, it increases the frequency of misincorporation by an order of magnitude (10-fold) [1]. This is a direct, sequence-specific consequence of the structural difference.

DNA Replication Mutagenesis Polymerase Fidelity DNA Lesions

Evidence 5: Analytical Standard Certification - Regulatory Compliance Comparison

Deoxyinosine (CAS 890-38-0) is specifically defined as Didanosine EP Impurity C in both the European and United States Pharmacopoeias [1]. As such, its procurement and use are governed by strict regulatory requirements for identity, purity, and characterization that generic analogs do not meet. High-quality suppliers provide Deoxyinosine with comprehensive characterization data and certificates of analysis compliant with EP/USP monographs, which is a non-negotiable requirement for method development, validation, and quality control of Didanosine drug substance and product [2].

Analytical Chemistry Quality Control Method Validation Regulatory Compliance

Evidence 6: In Vivo Bioavailability of a Novel Derivative - Comparison with Parent Scaffold

The pharmacokinetic limitations of the 2'-Deoxyinosine scaffold can be overcome by strategic chemical modification. A novel derivative, 4'-cyano-2'-deoxyinosine (SK14-061a), demonstrates this principle. Following oral administration in rats, SK14-061a was found to be relatively highly bioavailable and rapidly absorbed from the intestinal tract [1]. This contrasts with the expected rapid metabolic clearance of an unmodified inosine analog, as quantified in Evidence 3, highlighting the value of Deoxyinosine as a starting point for creating orally bioavailable therapeutic candidates.

Drug Development Pharmacokinetics Oral Bioavailability Prodrug

Deoxyinosine (CAS 890-38-0): Targeted Application Scenarios Based on Quantified Evidence


Scenario 1: Pharmaceutical Quality Control for Didanosine API and Drug Products

In the QC laboratories of generic and innovator pharmaceutical companies, Deoxyinosine (CAS 890-38-0) is procured specifically as Didanosine EP Impurity C. Its use is mandated for method development, method validation (AMV), and batch release testing of Didanosine (ddI) drug substance and product, as per EP and USP monographs. The procurement specification requires a fully characterized standard with a compliant Certificate of Analysis, which distinguishes it from generic inosine analogs [1].

Scenario 2: DNA Damage and Repair Research

Molecular biologists and genetic toxicologists utilize Deoxyinosine as a defined, chemically authentic lesion to study DNA repair pathways and polymerase fidelity. Its 10-fold higher inherent glycosidic bond instability (t1/2 = 4 years vs. 40 years for Deoxycytidine at 37 °C) [1] makes it a model for a high-background, endogenously formed lesion. Its 10-fold increase in miscoding frequency relative to Deoxyguanosine [2] makes it a precise tool for dissecting the structural determinants of replication fidelity.

Scenario 3: Enzymology and Metabolism Studies of Purine Salvage Pathways

Biochemists studying purine metabolism use Deoxyinosine to probe the substrate specificity and kinetic mechanism of enzymes like Purine Nucleoside Phosphorylase (PNP). Its 100-fold higher Km (2.0 mM) compared to Deoxyguanosine (20 µM) for S. cerevisiae PNP [1] makes it an ideal tool for competitive inhibition studies and for understanding how structural variations in the nucleobase dictate metabolic fate. This is crucial for research into immunodeficiencies and the pharmacology of purine antimetabolites.

Scenario 4: Medicinal Chemistry for Antiviral and Anticancer Nucleoside Analogs

Medicinal chemists design new chemical entities based on the 2'-Deoxyinosine scaffold to improve upon its pharmacokinetic liabilities. The evidence shows that the parent scaffold is subject to rapid in vivo clearance, as the dideoxy analog ddI is cleared at 90.9 ml/min/kg [1]. However, strategic modifications, such as adding a 4'-cyano group, can yield novel analogs like SK14-061a that exhibit high oral bioavailability [2], validating the use of Deoxyinosine as a foundational building block for creating next-generation antiviral or anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxyinosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.